2-(Boc-amino)thiazole-5-boronic acid
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Overview
Description
“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
2-(Boc-amino)thiazole-5-boronic acid: serves as a valuable reagent in Suzuki–Miyaura coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium catalyst. Researchers use this method to synthesize complex organic molecules, such as pharmaceutical intermediates and natural products .
Hydromethylation of Alkenes
When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied the hydromethylation sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
Building Blocks for Medicinal Chemistry
The boronic acid moiety in This compound makes it a useful building block for designing novel compounds in medicinal chemistry. Researchers can modify the boronic acid group to create targeted drug candidates or probe biological pathways .
Organic Synthesis and Methodology Development
Organic chemists utilize this compound to develop new synthetic methodologies. Its unique structure allows for diverse transformations, including functional group interconversions, cyclizations, and heterocycle synthesis .
Boronic Acid-Based Sensors
Boronic acids exhibit reversible binding with diols and sugars. Researchers have explored using This compound as a component in fluorescent or colorimetric sensors for detecting saccharides or other analytes .
Materials Science and Supramolecular Chemistry
Boronic acids participate in supramolecular interactions. Researchers investigate their use in designing materials with specific properties, such as self-assembly, host–guest recognition, and molecular recognition .
Mechanism of Action
Target of Action
Boronic acids, including 2-(boc-amino)thiazole-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the reductive elimination of the palladium complex to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The primary result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Changes in these conditions could potentially influence the reaction’s outcome.
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRJBMGBOJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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